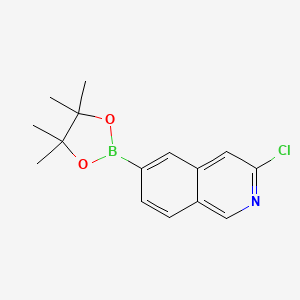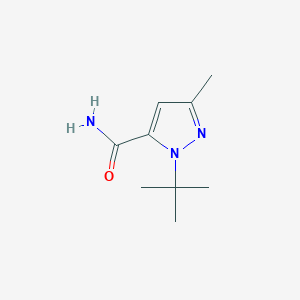![molecular formula C7H8N2O2 B6357710 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid CAS No. 1369379-64-5](/img/structure/B6357710.png)
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid
Overview
Description
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid is a heterocyclic compound with the molecular formula C7H8N2O2 It is characterized by a fused ring system consisting of a pyrrole and an imidazole ring
Mechanism of Action
Target of Action
The primary target of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid is prostaglandin synthesis . Prostaglandins are lipid compounds that play key roles in a variety of physiological responses such as inflammation, pain sensation, and regulation of body temperature .
Mode of Action
This compound inhibits the synthesis of prostaglandins . By doing so, it interferes with the signaling pathways that lead to inflammation and pain sensation .
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway . By inhibiting this pathway, it reduces the production of prostaglandins, which are involved in the inflammatory response and pain sensation .
Result of Action
The inhibition of prostaglandin synthesis by this compound results in analgesic effects . It also reduces the side effects of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), which are commonly used to relieve pain and inflammation .
Biochemical Analysis
Biochemical Properties
It is known to inhibit the synthesis of prostaglandin, a key player in pain and inflammation
Cellular Effects
It is known to have analgesic effects and reduce the side effects of NSAIDs , suggesting it may influence cell signaling pathways, gene expression, and cellular metabolism related to pain and inflammation.
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid typically involves the use of aminocarbonyl compounds. One common method is the Marckwald reaction, which is a two-step procedure that affords the product in high yield. This method can be used for the preparation of bulk quantities .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials, including polymers and catalysts
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: This compound has a similar fused ring system but differs in the position of the nitrogen atoms.
6,7-Dihydro-5H-pyrrolo[1,2-b]imidazole: Another similar compound with a different ring fusion pattern.
Uniqueness
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)5-1-2-9-4-8-3-6(5)9/h3-5H,1-2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVLNIZDARWJHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC=C2C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



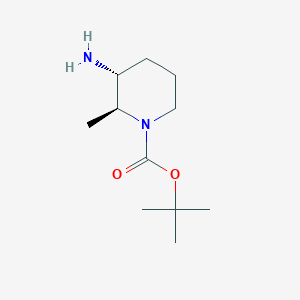

![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6357656.png)
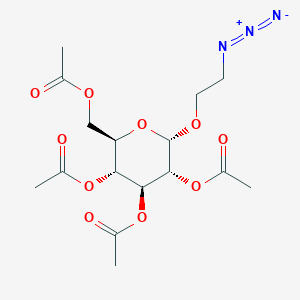


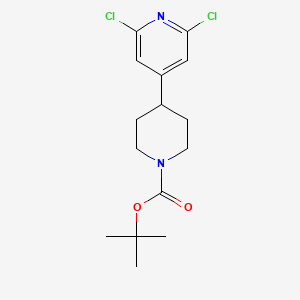

![Tert-butyl3-bromospiro[5h-furo[3,4-b]pyridine-7,3-azetidine]-1-carboxylate](/img/structure/B6357697.png)


